N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for various pharmacological properties, including antibacterial and anticancer effects. The compound's structure encompasses a benzothiazole moiety linked to an oxazole ring, along with a dimethylaminoethyl side chain, contributing to its unique chemical properties.
The compound can be classified based on its structural features:
This classification highlights its potential applications in drug development and therapeutic interventions.
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride typically involves several key steps:
The molecular structure of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride can be represented using various structural formulas:
CC(C(=O)N(C)C)Nc1ncc2c1c(s2)N=C(N)C(=O)C
This illustrates the arrangement of atoms within the molecule, highlighting the connectivity between different functional groups.
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride can undergo several chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or specificity.
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride primarily revolves around its interaction with bacterial targets:
The physical properties of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride has several potential applications:
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1